molecular formula C22H18N2O3 B5149750 1-(3,4-dimethylphenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione

1-(3,4-dimethylphenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione

Cat. No. B5149750
M. Wt: 358.4 g/mol
InChI Key: RKHRDLLJIGLDGW-UYRXBGFRSA-N
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Description

The compound of interest belongs to a broader class of organic compounds known as pyrazolones, which are known for their diverse chemical reactions and potential applications in various fields of chemistry and pharmacology. Pyrazolones serve as critical intermediates in the synthesis of more complex molecules and have been extensively studied for their unique chemical and physical properties.

Synthesis Analysis

The synthesis of pyrazolone derivatives often involves condensation reactions, where different substituents are introduced to modify the compound's physical and chemical properties. For example, Asiri and Khan (2010) synthesized a compound by the reaction of 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde and indane-1,3-dione in the presence of pyridine, showcasing a typical approach to crafting pyrazolone derivatives through condensation methods (Asiri & Khan, 2011).

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is often elucidated using techniques such as X-ray crystallography. This provides insights into the compound's geometry, molecular conformations, and intermolecular interactions. The study by Zheng et al. (2010) on novel pyrazolone derivatives characterized by IR, NMR, HRMS, and X-ray diffraction is an example of how the structural aspects of such compounds are examined (Zheng et al., 2010).

Chemical Reactions and Properties

Pyrazolones undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and tautomeric shifts. These reactions are pivotal for further functionalization and exploitation of pyrazolones in synthetic organic chemistry. The rearrangement reactions and the synthesis of linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one illustrate the chemical versatility of pyrazolone derivatives (Reddy et al., 2010).

properties

IUPAC Name

(4Z)-1-(3,4-dimethylphenyl)-4-[(5-phenylfuran-2-yl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-14-8-9-17(12-15(14)2)24-22(26)19(21(25)23-24)13-18-10-11-20(27-18)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,25)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHRDLLJIGLDGW-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4)/C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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